3-Fluoro-5-(trifluoromethyl)benzophenone
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Overview
Description
3-Fluoro-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a benzophenone derivative, characterized by the presence of a fluoro group at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-5-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the fluoro or trifluoromethyl groups.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Oxidized products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzophenone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group in the benzophenone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzophenone
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzylamine
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high lipophilicity and specific reactivity patterns .
Biological Activity
3-Fluoro-5-(trifluoromethyl)benzophenone (CAS No. 239087-02-6) is a fluorinated benzophenone derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from recent research studies, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula: C14H8F4O
- Molecular Weight: 292.21 g/mol
- IUPAC Name: this compound
The presence of fluorine atoms significantly influences the compound's reactivity and biological properties, enhancing its lipophilicity and potentially modulating its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties, which may affect the compound's binding affinity to target proteins.
Potential Mechanisms Include:
- Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Modulation of Signal Transduction: It may interfere with signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 128 - 256 |
Clinical isolate A | 128 |
Clinical isolate B | 256 |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HCT116 | 10 | 75 |
T24T | 60 | 50 |
UMUC3 | 150 | 30 |
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-7-10(6-11(8-12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGUCPKFHIQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372138 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-02-6 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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